molecular formula C10H13NO2 B8054291 Methyl 5-cyanonorpinane-1-carboxylate

Methyl 5-cyanonorpinane-1-carboxylate

Cat. No.: B8054291
M. Wt: 179.22 g/mol
InChI Key: MJQLJPHKCROSLJ-UHFFFAOYSA-N
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Description

Methyl 5-cyanonorpinane-1-carboxylate: is a chemical compound with the molecular formula C10H13NO2. It belongs to the class of norbornane derivatives, which are bicyclic organic compounds. This compound features a cyano group (-CN) attached to the fifth carbon of the norpinane ring and a carboxylate ester group (-COOCH3) at the first carbon.

Synthetic Routes and Reaction Conditions:

  • Norbornane Derivative Synthesis: The synthesis of this compound typically starts with norbornane or its derivatives. The norbornane ring can be functionalized through various reactions to introduce the cyano and carboxylate groups.

  • Cyano Group Introduction: The cyano group can be introduced using reagents like hydrogen cyanide (HCN) or sodium cyanide (NaCN) under controlled conditions.

  • Carboxylate Ester Formation: The carboxylate ester group is usually formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of compounds.

  • Substitution: Substitution reactions can replace the cyano or carboxylate groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typical reagents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: Methyl 5-cyanonorpinane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which methyl 5-cyanonorpinane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 5-cyanobicyclo[2.2.1]heptane-2-carboxylate

  • Methyl 5-cyanonorbornene-2-carboxylate

  • Methyl 5-cyanonorbornane-2-carboxylate

Uniqueness: Methyl 5-cyanonorpinane-1-carboxylate is unique due to its specific structural features, such as the norpinane ring and the positioning of the cyano and carboxylate groups

Properties

IUPAC Name

methyl 5-cyanobicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQLJPHKCROSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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